![molecular formula C21H17FN2O3S B2986654 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326900-79-1](/img/no-structure.png)

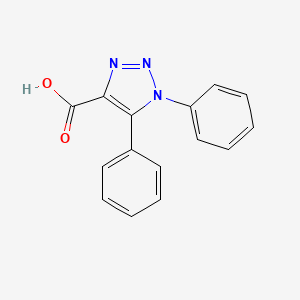

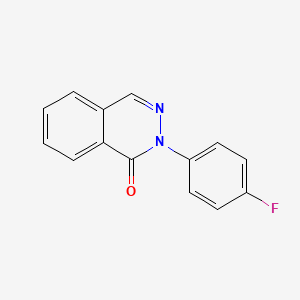

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-c]pyran are classes of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as part of programs to develop new antitubercular agents and chemosensors .

Synthesis Analysis

The synthesis of similar compounds involves designing and creating the compounds, then screening them against certain targets . For example, a number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria .Molecular Structure Analysis

The molecular structure of these compounds is confirmed using spectroscopic methods . The structure of a similar compound, thieno[3,2-c]pyran P, was confirmed using single X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For instance, Zn2+ ions interact with thieno[3,2-c]pyran to afford a complex which enhances the weak emissive properties of the chemosensor .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied using various techniques. For example, Fourier transform infrared spectroscopy (FTIR), NMR, and Job plot studies were used to investigate the binding phenomenon of thieno[3,2-c]pyran P and Zn2+ .Applications De Recherche Scientifique

Cancer Treatment

Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors for various cancer cell lines, showing promise as potential anticancer agents .

Antimycobacterial Agents

Some thieno[3,2-d]pyrimidine derivatives have been designed and screened for activity against Mycobacterium tuberculosis, indicating potential use as antitubercular agents .

Chemosensors

Certain thieno[3,2-d]pyrimidine derivatives have been synthesized as chemosensors for selective recognition of ions like Zn2+, which could have applications in environmental monitoring or medical diagnostics .

Electron Deficient Moieties

Derivatives like benzo[4,5]thieno[2,3-b]pyridine have been developed as electron-deficient moieties for high triplet energy materials, which could be used in organic electronics .

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-(4-ethoxyphenyl)thiophene-2-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid.", "Step 2: Cyclization of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid with sodium hydroxide in ethanol to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one.", "Step 3: Oxidation of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one with hydrogen peroxide in the presence of sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization from diethyl ether." ] } | |

Numéro CAS |

1326900-79-1 |

Nom du produit |

3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C21H17FN2O3S |

Poids moléculaire |

396.44 |

Nom IUPAC |

3-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H17FN2O3S/c1-2-27-17-9-7-16(8-10-17)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |

Clé InChI |

NZAAOULKVLCNCS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)

![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)